molecular formula C30H27N3O6S2 B11974688 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide

2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11974688
M. Wt: 589.7 g/mol
InChI Key: JHBKJTKRUKHDRT-RQZHXJHFSA-N
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Description

2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidinone, indole, and methoxyphenyl. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine, thiazolidinone derivatives, and indole derivatives. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone and indole derivatives. Compared to these compounds, 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C30H27N3O6S2

Molecular Weight

589.7 g/mol

IUPAC Name

2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C30H27N3O6S2/c1-37-20-11-9-19(10-12-20)31-25(34)17-33-22-7-5-4-6-21(22)26(28(33)35)27-29(36)32(30(40)41-27)15-14-18-8-13-23(38-2)24(16-18)39-3/h4-13,16H,14-15,17H2,1-3H3,(H,31,34)/b27-26-

InChI Key

JHBKJTKRUKHDRT-RQZHXJHFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O

Origin of Product

United States

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